molecular formula C31H39N3O2 B1140459 Drimentine B CAS No. 204398-91-4

Drimentine B

Cat. No.: B1140459
CAS No.: 204398-91-4
M. Wt: 485.7 g/mol
InChI Key: SUUCBHITXBJOGT-JMGSXGSMSA-N
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Mechanism of Action

Target of Action

Drimentine B is a terpenylated diketopiperazine . It has been found to have anticancer activity, inhibiting the proliferation of NS-1 murine β lymphocyte myeloma cells .

Mode of Action

It is known that this compound interacts with its targets to inhibit cell proliferation . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

It is known that this compound has antibiotic, antifungal, and anthelmintic activity , suggesting that it may affect various biochemical pathways related to these biological processes.

Result of Action

This compound has been found to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells . This suggests that the molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Drimentine B can be synthesized through a series of chemical reactions involving the formation of diketopiperazine rings and subsequent terpenylation. The process typically involves the use of specific cyclodipeptide synthases (CDPSs) and prenyltransferases to form the desired structure .

Industrial Production Methods: Industrial production of this compound involves culturing Actinomycete bacteria capable of producing the compound. The bacteria are grown under controlled conditions, and the compound is extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: Drimentine B undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives .

Scientific Research Applications

Drimentine B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific terpenylated diketopiperazine structure, which contributes to its potent anticancer activity. Its ability to inhibit the proliferation of specific cancer cells sets it apart from other similar compounds .

Biological Activity

Drimentine B is a member of the drimentine class, which are terpenylated diketopiperazine alkaloids primarily isolated from Actinomycete bacteria. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound's structure consists of a diketopiperazine core with terpenoid modifications. The unique structural features contribute to its biological activities. Studies have shown that this compound exhibits significant inhibition against various cancer cell lines, including NSCLC (non-small cell lung cancer) cells, by inducing apoptosis and inhibiting cell proliferation .

Biological Activities

  • Anticancer Activity
    • This compound has been shown to inhibit the proliferation of cancer cells effectively. In a study focusing on NSCLC cells, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer .
  • Antibacterial Activity
    • The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that this compound can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to bacterial death .
  • Antifungal Activity
    • In addition to its antibacterial properties, this compound has shown efficacy against various fungal strains. The mechanism appears to involve the disruption of fungal cell wall synthesis and function .
  • Anthelmintic Activity
    • Preliminary studies suggest that this compound may also possess anthelmintic properties, making it potentially useful in treating parasitic infections .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on NSCLC cell lines. The results indicated that treatment with this compound led to:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations as low as 10 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells post-treatment.
  • Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic markers (e.g., Bcl-2) following treatment with this compound.
Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107020
504050
1001580

Case Study 2: Antibacterial Activity

In another study focusing on the antibacterial properties of this compound:

  • Tested Strains : The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was determined to be 32 µg/mL, while for E. coli, it was 64 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

IUPAC Name

(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUCBHITXBJOGT-JMGSXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401098369
Record name (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204398-91-4
Record name (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204398-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Are there other compounds similar to Drimentine B produced by this bacterial strain?

A2: While the study specifically focuses on this compound, the identification of a CDPS gene cluster suggests the potential for this bacterial strain to produce other, related cyclodipeptides []. Further investigation into the substrate specificity and functionality of enzymes within this cluster could reveal the presence of novel compounds with potentially diverse biological activities.

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